3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a benzothiadiazine core, which is known for its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-4-11-21-17-7-5-6-8-18(17)25(22,23)20-19(21)24-13-16-12-14(2)9-10-15(16)3/h5-10,12H,4,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXAPUWTEDPARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,5-dimethylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with propylamine under acidic conditions to yield the desired benzothiadiazine compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzothiadiazine: Shares the benzothiadiazine core but lacks the propyl and sulfanyl groups.
4-Propylbenzothiadiazine: Similar structure but without the dimethylphenyl group.
Benzothiadiazine-1,1-dione: The parent compound without any substituents.
Uniqueness
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to the presence of both the 2,5-dimethylphenyl and propyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18N2O2S2
- Molecular Weight : 342.45 g/mol
- CAS Number : Not specifically listed in the provided sources.
The presence of the benzothiadiazine core, along with sulfanyl and propyl substituents, contributes to its unique biological properties.
Antitumor Activity
Recent studies have indicated that benzothiadiazine derivatives exhibit significant antitumor activity. For instance, compounds similar to the one in focus have been tested against various cancer cell lines using both 2D and 3D culture methods.
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
Findings:
- Compounds demonstrated higher efficacy in 2D assays compared to 3D assays.
- The IC50 values for some derivatives were reported as low as for HCC827 cells in 2D assays .
Antimicrobial Activity
The antimicrobial properties of benzothiadiazines have also been explored. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Tested Organisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).
- Methodology : Broth microdilution testing according to CLSI guidelines.
Results:
- Some derivatives showed promising antibacterial activity, suggesting potential use in treating bacterial infections .
Other Pharmacological Effects
Benzothiadiazines have been associated with various other biological activities, including:
- Anti-inflammatory effects : Some studies suggest that derivatives may exhibit anti-inflammatory properties, although specific data for the compound is limited.
- Antioxidant activity : The presence of sulfur-containing groups may contribute to antioxidant effects, which are beneficial in mitigating oxidative stress-related diseases .
Study 1: Antitumor Efficacy
A study evaluated a series of benzothiadiazine derivatives for their antitumor effects. The results indicated that certain modifications to the benzothiadiazine structure significantly enhanced cytotoxicity against cancer cell lines. Notably, the introduction of electron-withdrawing groups improved binding affinity to DNA, leading to increased antitumor activity .
Study 2: Antimicrobial Screening
In another research effort, a range of benzothiadiazine derivatives were screened for antimicrobial activity against various pathogens. The study found that compounds with specific substituents exhibited enhanced antibacterial properties compared to standard antibiotics .
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Values | Notes |
|---|---|---|---|
| Antitumor | A549 | Higher efficacy in 2D assays | |
| Antimicrobial | E. coli | Variable | Effective against multiple strains |
| S. aureus | Variable | Promising antibacterial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
